4-[2-(2-fluorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one
Overview
Description
4-[2-(2-fluorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a tetrahydroquinoxalinone core with a fluorophenoxyacetyl substituent, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “4-[(2-fluorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to new insights and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-fluorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2-fluorophenol with chloroacetyl chloride to form 2-(2-fluorophenoxy)acetyl chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoxalin-2-one under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed coupling reactions, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-fluorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
4-[2-(2-fluorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one
- 4-[2-(2-bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one
- 4-[2-(2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one
Uniqueness
4-[2-(2-fluorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to the presence of the fluorine atom in the phenoxyacetyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
4-[2-(2-fluorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c17-11-5-1-4-8-14(11)22-10-16(21)19-9-15(20)18-12-6-2-3-7-13(12)19/h1-8H,9-10H2,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATOWAYMHFJCPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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